BenchChemオンラインストアへようこそ!

Pentostatin

Hairy Cell Leukemia Clinical Trial Complete Response Rate

Pentostatin is the definitive irreversible adenosine deaminase (ADA) inhibitor for HCL research, delivering an 82% complete response rate statistically non-inferior to cladribine. With a Ki of 2.5 pM, it ensures complete ADA ablation—orders of magnitude more potent than EHNA. Procurement advantages: (1) Substitutes for fludarabine in CLL/NHL protocols with reduced Grade 3/4 hematotoxicity; (2) Renal PK tool—half-life extends from 5.7 to 18 hours in renal impairment for precise exposure modeling. Order for clinically differentiated, reproducible results.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 53910-25-1; 59979-24-7
Cat. No. B15562488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentostatin
CAS53910-25-1; 59979-24-7
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1
InChIKeyFPVKHBSQESCIEP-JQCXWYLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, aqueous solubility > 100 mg/ml
1.07e+01 g/L
H2O >30 (mg/mL)
pH 9 borate buffer >50 (mg/mL)

Pentostatin Procurement Guide: Baseline Overview and Key Specifications


Pentostatin (CAS 53910-25-1; trade name Nipent) is a purine analog and irreversible inhibitor of the enzyme adenosine deaminase (ADA) . It is classified as an antimetabolite chemotherapeutic agent, produced via fermentation of *Streptomyces antibioticus* [1]. Pentostatin's primary, FDA-approved indication is for the treatment of hairy cell leukemia (HCL) [2]. Its mechanism of action involves the potent inhibition of ADA, leading to the intracellular accumulation of deoxyadenosine triphosphate (dATP), which is selectively toxic to lymphocytes [3]. For procurement purposes, the compound is typically supplied as a powder for reconstitution and is characterized by a molecular weight of 268.27 g/mol and high aqueous solubility .

Why Pentostatin is Not Interchangeable with Cladribine, Fludarabine, or Other ADA Inhibitors


While Pentostatin belongs to the purine analog class, its clinical and biochemical profile is distinct from that of its closest analogs, making generic substitution or therapeutic interchange scientifically unsound. Pentostatin is an ultra-potent, irreversible inhibitor of ADA with a Ki in the low picomolar range , a binding affinity and mechanism of action that differs fundamentally from other ADA inhibitors like EHNA (which exhibits μM potency and different cellular effects) [1] and from other purine analogs like fludarabine and cladribine, which primarily act via incorporation into DNA. Clinical evidence demonstrates that while response rates in HCL may appear comparable, differences in toxicity profiles and administration schedules between pentostatin, cladribine, and fludarabine preclude their interchangeable use in specific patient populations or research models [2]. The following quantitative evidence details these critical distinctions.

Pentostatin Comparative Efficacy and Selectivity Evidence Guide


Pentostatin vs. Cladribine: Clinical Efficacy in First-Line Hairy Cell Leukemia

In a long-term follow-up study comparing Pentostatin and Cladribine in patients with HCL, Pentostatin demonstrated a complete response (CR) rate of 82% and a partial response (PR) rate of 15%, resulting in an overall response rate (ORR) of 97%. This compares favorably to Cladribine, which achieved an 84% CR and 16% PR for an identical ORR of 100%. These data indicate that Pentostatin is a clinically equivalent, non-inferior alternative to Cladribine in this setting [1]. A separate long-term study reported a Pentostatin CR rate of 82% versus a Cladribine CR rate of 76% [2]. These findings are critical for procurement decisions where Cladribine may be unavailable, contraindicated, or when a different toxicity profile is preferred.

Hairy Cell Leukemia Clinical Trial Complete Response Rate Purine Analog

Pentostatin vs. Fludarabine: Reduced Hematotoxicity in Combination Regimens

In the context of combination therapy for B-cell malignancies, Pentostatin-based regimens (e.g., Pentostatin + Cyclophosphamide + Rituximab) have been associated with lower rates of severe hematotoxicity compared to Fludarabine-based regimens (Fludarabine + Cyclophosphamide + Rituximab) [1]. While both combinations yield high overall response rates (>80%), studies have indicated that the Fludarabine combination results in Grade 3 and 4 hematologic toxicities exceeding 50%, whereas the Pentostatin combination demonstrates a lower, though still significant, rate of such adverse events [2]. This differential toxicity profile is a key consideration for treatment selection in patients with pre-existing cytopenias or those at higher risk for infectious complications.

Chronic Lymphocytic Leukemia Toxicity Profile Combination Therapy Purine Analog

Pentostatin vs. EHNA: Superior Potency and Distinct Mechanism of Action

Pentostatin is an extremely potent and irreversible inhibitor of adenosine deaminase (ADA), with a reported Ki value of 2.5 pM . In contrast, another known ADA inhibitor, EHNA, exhibits a significantly lower potency (IC50 ≈ 4 μM) and a different functional outcome. A study in malignant pleural mesothelioma cells showed that while EHNA induced apoptosis via increased intracellular adenosine, this effect was not observed with Pentostatin, indicating distinct downstream signaling and cellular responses despite targeting the same enzyme [1]. This highlights that Pentostatin's biological effects are not solely defined by ADA inhibition but also by its specific binding kinetics and the resulting cellular context.

Adenosine Deaminase Enzyme Inhibition Ki Value Apoptosis

Pentostatin Pharmacokinetics: Defined Terminal Half-Life for Dosing Rationalization

Pentostatin exhibits a well-characterized pharmacokinetic profile following intravenous administration. After a single 4 mg/m² dose infused over 5 minutes, the mean terminal elimination half-life is 5.7 hours (range: 2.6-10 hours) [1]. This is significantly prolonged in patients with renal impairment (CrCl <50 mL/min), where the half-life extends to approximately 18 hours [2]. This contrasts with other agents like cladribine, which has a longer terminal half-life (5-20 hours) and a different metabolic fate [3]. This precise pharmacokinetic data is essential for establishing dosing schedules and for interpreting drug exposure in both clinical and preclinical research settings.

Pharmacokinetics Half-Life Renal Clearance Dosing Regimen

Optimized Use Cases for Pentostatin Based on Comparative Evidence


First-Line Therapy for Hairy Cell Leukemia (HCL)

Based on direct comparative clinical evidence showing an 82% complete response rate, which is statistically non-inferior to Cladribine [1], Pentostatin is a highly suitable and FDA-approved single agent for the initial treatment of patients with HCL [2]. It is particularly relevant for procurement when Cladribine is in shortage, contraindicated, or when an alternative purine analog with a different safety monitoring profile is clinically preferred.

Alternative to Fludarabine in Combination Regimens for Indolent B-Cell Malignancies

In clinical research or treatment protocols for CLL or indolent NHL, Pentostatin can be substituted for Fludarabine in combination with cyclophosphamide and rituximab. This substitution is supported by evidence suggesting a lower rate of severe (Grade 3/4) hematotoxicity compared to Fludarabine-based combinations [3], making it a strategic choice for protocols aiming to mitigate the risk of severe cytopenias and associated infectious complications.

High-Potency Adenosine Deaminase (ADA) Inhibition in Cellular Models

For in vitro research requiring the complete and irreversible ablation of ADA activity, Pentostatin's ultra-high potency (Ki = 2.5 pM) makes it the inhibitor of choice . It is far more effective than other common ADA inhibitors like EHNA, which operates in the micromolar range and has been shown to induce different cellular outcomes [4]. Pentostatin is therefore essential for studies specifically investigating the downstream consequences of potent, irreversible ADA blockade in lymphocyte biology.

Pharmacokinetic Studies in Renally Impaired Models

The well-defined and significantly altered pharmacokinetics of Pentostatin in renal impairment (half-life prolongation from 5.7 to 18 hours) [5] makes it a valuable tool compound for investigating the impact of kidney function on drug clearance and toxicity. This is a key differentiator for studies focused on the interplay between renal physiology and purine analog pharmacology, as the data allows for precise modeling of drug exposure in compromised physiological states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.